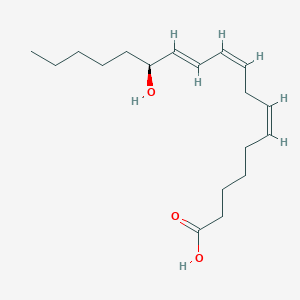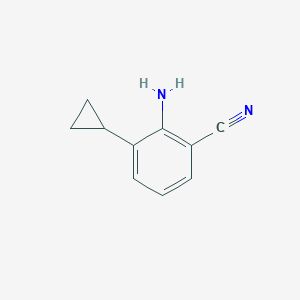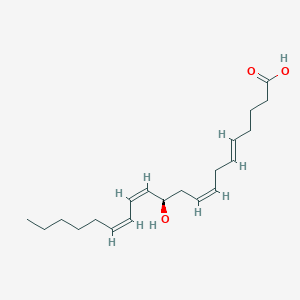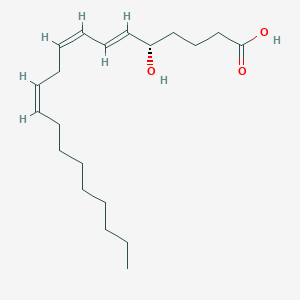
13-Hydroxy-6,9,11-octadecatrienoic acid
Descripción general
Descripción
13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE (gamma), is an octadecatrienoic acid . It has a molecular formula of C18H30O3 and a molecular weight of 294.4 g/mol . It is a hydroxyoctadecatrienoic acid that consists of 6Z,9Z,11E-octadecatrienoic acid having the hydroxy group located at position 13 .
Molecular Structure Analysis
The IUPAC name for 13-Hydroxy-6,9,11-octadecatrienoic acid is (6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
The reaction of 13-Hydroxy-6,9,11-octadecatrienoic acid with the Fenton reagent (Fe(2+)/EDTA/H(2)O(2)) has been investigated . The reaction proceeded with >80% substrate consumption after 4 hours to give a defined pattern of products .Physical And Chemical Properties Analysis
The physical and chemical properties of 13-Hydroxy-6,9,11-octadecatrienoic acid include a molecular weight of 294.4 g/mol, XLogP3-AA of 4.7, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 13 .Aplicaciones Científicas De Investigación
Cancer Research
13S-HOTrE(gamma): has shown potential as a tumor growth suppressor. It’s particularly noted for its role in inducing apoptosis in colon cancer cells through the up-regulation of genes like GADD45 and p53, and the activation of PPARγ . This compound’s ability to induce apoptosis via lipid peroxidation makes it a significant subject of study in cancer pharmacology.
Cardiovascular Health
Studies have explored the association of 13S-HOTrE(gamma) with cardiovascular diseases (CVD). The compound is a metabolite of γ-linolenic acid, which has been investigated for its potential effects on tissue levels and its association with mortality and CVDs . The research in this area aims to understand the preventive and therapeutic roles of this compound in heart health.
Metabolic Pathways
In metabolic studies, 13S-HOTrE(gamma) is synthesized in human platelets, but its specific function within the body’s complex metabolic pathways is still being researched . Understanding its role could lead to breakthroughs in metabolic disorder treatments.
Nutritional Science
This fatty acid is a significant component of certain seed oils, accounting for a substantial percentage of the total fatty acid composition in oils like bitter gourd seed oil and tung oil . Its metabolic conversion and effects on human nutrition are areas of active research.
Enzyme Inhibition
13S-HOTrE(gamma): has been studied for its inhibitory effects on DNA polymerases and topoisomerases. With IC50s ranging from approximately 5-20 µM for different isoforms of these enzymes, it’s a compound of interest in the field of enzyme kinetics and drug design .
Anti-Inflammatory Properties
The compound’s role as an anti-inflammatory agent is being explored due to its presence in various plant leaves and its potential therapeutic applications. The anti-inflammatory properties could be harnessed for treating chronic inflammatory diseases .
Mecanismo De Acción
Target of Action
The primary target of 13-Hydroxy-6,9,11-octadecatrienoic acid, also known as 13S-HOTrE, is the transcription factor PPARγ . This compound activates PPARγ, which in turn stimulates the production of two receptors on the surface of macrophages resident in the plaques .
Mode of Action
13S-HOTrE interacts with its target, PPARγ, by activating it . This activation leads to the stimulation of two receptors on the surface of macrophages: CD36, a scavenger receptor for oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids; and adipocyte protein 2 (aP2), a fatty acid-binding protein .
Biochemical Pathways
The activation of PPARγ by 13S-HOTrE affects the lipid metabolism pathway . The stimulated receptors, CD36 and aP2, may cause macrophages to increase their uptake of lipids . This can lead to the transition of macrophages to lipid-laden foam cells .
Pharmacokinetics
It is known that this compound is a product of linolenic acid, produced by putative lipoxygenases from cyanobacteria .
Result of Action
The activation of PPARγ by 13S-HOTrE and the subsequent stimulation of CD36 and aP2 receptors can lead to an increase in the uptake of lipids by macrophages . This can result in the transition of macrophages to lipid-laden foam cells, thereby potentially increasing plaque size .
Action Environment
The action of 13S-HOTrE is influenced by the presence of oxidized low-density lipoproteins, native lipoproteins, oxidized phospholipids, and long-chain fatty acids in the environment . These factors can affect the efficacy and stability of 13S-HOTrE’s action.
Propiedades
IUPAC Name |
(6Z,9Z,11E,13S)-13-hydroxyoctadeca-6,9,11-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h4,6-7,9,12,15,17,19H,2-3,5,8,10-11,13-14,16H2,1H3,(H,20,21)/b6-4-,9-7-,15-12+/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLUNXZQNJFRB-KYLWABQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\C/C=C\CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345712 | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hydroxy-6,9,11-octadecatrienoic acid | |
CAS RN |
74784-20-6 | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074784206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroxy-6,9,11-octadecatrienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)


![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)



